molecular formula C14H11NaO3S B12709381 Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate CAS No. 52779-97-2

Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate

Cat. No.: B12709381
CAS No.: 52779-97-2
M. Wt: 282.29 g/mol
InChI Key: ADTGIGSPQHDPLT-UHFFFAOYSA-M
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Description

Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate is a non-steroidal anti-inflammatory drug (NSAID) derivative, structurally characterized by a thiophene ring substituted with a carbonyl group at the 2-position, linked to a phenylpropionic acid backbone. This compound is a sodium salt, enhancing its aqueous solubility for pharmaceutical formulations. It is metabolized in vivo to derivatives such as 2-(4-(2-thienylhydroxymethyl)phenyl)propionic acid and 2-(4-carboxyphenyl)propionic acid, which contribute to its therapeutic and metabolic profile .

Properties

CAS No.

52779-97-2

Molecular Formula

C14H11NaO3S

Molecular Weight

282.29 g/mol

IUPAC Name

sodium;2-[4-(thiophene-2-carbonyl)phenyl]propanoate

InChI

InChI=1S/C14H12O3S.Na/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12;/h2-9H,1H3,(H,16,17);/q;+1/p-1

InChI Key

ADTGIGSPQHDPLT-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Acylation of 4-Phenylpropionic Acid with 2-Thienylcarbonyl Chloride

The most commonly reported method involves the acylation reaction between 2-thienylcarbonyl chloride and 4-phenylpropionic acid in the presence of a base such as sodium hydroxide. This reaction forms the sodium salt directly by neutralizing the carboxylic acid group during or after the acylation step.

  • Reaction Scheme:
    2-thienylcarbonyl chloride + 4-phenylpropionic acid + NaOH → Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate

  • Conditions:

    • Solvent: Typically aqueous or mixed aqueous-organic solvents
    • Temperature: Controlled, often room temperature to moderate heating to optimize reaction rate
    • Purification: Recrystallization or chromatographic techniques to isolate pure product

This method is favored for its straightforward approach and relatively high yield (60–85%) depending on reaction optimization.

Darzens Condensation Method

An alternative synthetic approach involves the Darzens condensation, which is a reaction between aldehydes or ketones and α-halo esters to form epoxides that can be further transformed into the target compound.

  • Key Steps:
    • Reaction of carbonyl compounds with α-halo esters under basic conditions
    • Subsequent ring opening and rearrangement to yield the propionate structure

This method allows for structural modifications and can be adapted to synthesize derivatives with varied substituents on the phenyl or thienyl rings.

Cyclization Approaches

Two cyclization-based synthetic routes have been documented:

  • Route 1: Ethyl 2-[4-(chloroacetyl)phenyl]propionate reacts with 2-aminopyridine in refluxing ethanol, followed by hydrolysis with sodium hydroxide in ethanol/water to yield the sodium salt derivative.

  • Route 2: Heating a mixture of pyridine, hydroxylamine, and 2-[4-(chloroacetyl)phenyl]propionic acid at 80–100°C induces intramolecular cyclization to form the target compound.

These methods require careful control of temperature and reaction time to maximize yield and minimize byproducts.

Optimization of Reaction Conditions

Temperature Control

  • Elevated temperatures (80–145°C) can accelerate reaction kinetics but must be balanced to prevent decomposition or side reactions.
  • Lower temperatures favor selectivity but may require longer reaction times.

Catalyst and Base Selection

  • Use of bases such as sodium hydroxide or sodium bicarbonate facilitates neutralization and salt formation.
  • Catalysts like aluminum chloride (AlCl3) can promote acylation reactions (Friedel-Crafts type) enhancing yield.

Solvent Effects

  • Polar aprotic solvents (e.g., dimethylformamide) improve solubility of reactants and intermediates.
  • Mixed solvent systems (ethanol/water) are effective for hydrolysis and salt formation steps.

Purification Techniques

  • Recrystallization from suitable solvents ensures removal of impurities.
  • Chromatographic methods (e.g., column chromatography) are used for fine purification and isolation of high-purity product.

Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Acylation with 2-thienylcarbonyl chloride 2-thienylcarbonyl chloride, 4-phenylpropionic acid NaOH, aqueous/organic solvent, controlled temp 60–85 Direct sodium salt formation, scalable
Darzens Condensation Carbonyl compounds, α-halo esters Base, solvent Moderate Allows structural variation
Cyclization Route 1 Ethyl 2-[4-(chloroacetyl)phenyl]propionate, 2-aminopyridine Reflux ethanol, NaOH hydrolysis Moderate Multi-step, requires hydrolysis
Cyclization Route 2 2-[4-(chloroacetyl)phenyl]propionic acid, pyridine, hydroxylamine Heating 80–100°C Moderate Intramolecular cyclization

Analytical Validation

  • HPLC: Used to confirm purity and monitor reaction progress.
  • IR Spectroscopy: Characteristic carbonyl stretch near 1710 cm⁻¹ confirms acyl group presence.
  • NMR Spectroscopy: Confirms structural integrity and substitution pattern.
  • Mass Spectrometry: Confirms molecular weight and composition.

Industrial Production Considerations

  • Large-scale synthesis employs automated mixing, heating, and purification systems.
  • Process optimization focuses on maximizing yield, minimizing waste, and ensuring batch-to-batch consistency.
  • Quality control includes rigorous analytical testing to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate exhibits several pharmacological properties that make it a candidate for therapeutic development. Research has indicated its potential as an anti-inflammatory agent, particularly in the treatment of conditions such as asthma, allergic reactions, and other inflammatory disorders. The compound's structure allows it to interact with specific biological pathways, potentially inhibiting pro-inflammatory mediators.

Anti-inflammatory Properties

Studies suggest that compounds similar to this compound can inhibit phosphodiesterase-4 (PDE4), an enzyme associated with inflammatory processes. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can reduce inflammation and alleviate symptoms in conditions such as asthma and allergic rhinitis .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of sodium propionates, including derivatives like this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth, making it a subject of interest for cancer therapy .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification processes. The compound can be synthesized from thienylcarboxylic acids through various methodologies, which may include the use of coupling agents or catalysts to enhance yield and purity.

Synthetic Pathways

  • Starting Materials: Thienylcarboxylic acid derivatives.
  • Reagents: Coupling agents (e.g., DCC), solvents (e.g., DMF), and bases (e.g., triethylamine).
  • Yield: Typical yields range from 60% to 85%, depending on the specific synthetic route employed.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental settings:

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity of this compound against different cancer cell lines. For instance, a study reported IC50 values indicating significant cytotoxic effects on breast cancer cells, suggesting its potential as an anticancer agent .

Animal Models

Animal studies have further explored the anti-inflammatory effects of this compound. In models of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a marked reduction in swelling compared to control groups, supporting its therapeutic potential .

Toxicity Studies

  • Acute Toxicity: Studies show that high doses may lead to adverse effects; however, no significant toxicity was observed at therapeutic doses.
  • Chronic Exposure: Long-term studies are necessary to establish safety profiles for prolonged use in clinical settings.

Data Table: Summary of Applications

Application AreaDescriptionResearch Findings
Anti-inflammatoryPotential treatment for asthma and allergiesEffective PDE4 inhibition
AnticancerInduces apoptosis in cancer cellsSignificant cytotoxicity observed
SynthesisMulti-step organic synthesisYields between 60%-85%
Safety ProfileEvaluated for acute and chronic toxicityNo significant toxicity at therapeutic doses

Mechanism of Action

The mechanism of action of Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate involves its interaction with specific molecular targets and pathways. The thienylcarbonyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-(4-Biphenylyl)propionic Acid (Biprofen)

  • Structure : Biphenyl group replaces the thienylcarbonyl moiety.
  • Pharmacology : Exhibits anti-inflammatory activity but with lower potency compared to thiophene-containing analogs due to reduced electron-withdrawing effects.
  • Solubility : Lower aqueous solubility than the sodium salt form of the target compound.
  • Applications : Primarily used in research as a reference standard .

Sodium Loxoprofen (Sodium 2-[4-(2-Oxocyclopentylmethyl)phenyl]propionate)

  • Structure : Features a cyclopentylmethyl group instead of thienylcarbonyl.
  • Pharmacology : Higher enantiomeric purity (>90% S-configuration) enhances COX-2 selectivity and analgesic efficacy.
  • Metabolism : Forms an active alcohol metabolite, unlike the target compound’s carboxylic acid metabolites.
  • Formulation : Superior moldability in tablet formulations due to sodium salt dihydrate structure .

2-[4-(2-Thiazolyloxy)phenyl]propionic Acid

  • Structure : Thiazole ring replaces the thiophene group.
  • Pharmacology : Demonstrates comparable anti-inflammatory activity to acetylsalicylic acid but with a distinct mechanism due to thiazole’s heterocyclic properties.
  • Stability : Thiazole’s aromaticity may confer greater metabolic stability than the thiophene derivative .

4-Hydroxyphenylpropionic Acid (Phloretic Acid)

  • Structure : Lacks the thienylcarbonyl and complex substituents.
  • Pharmacology : Minimal anti-inflammatory activity; primarily a microbial metabolite and precursor in polymer synthesis.
  • Bioavailability : Rapidly absorbed but quickly excreted due to simplicity .

Structural and Functional Analysis Table

Compound Name Key Structural Feature Bioactivity (IC50 COX-2)* Solubility (mg/mL) Major Metabolites
Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate Thienylcarbonyl group 0.8 μM 12.5 (H2O) Hydroxymethyl, carboxyphenyl derivatives
2-(4-Biphenylyl)propionic Acid Biphenyl group 5.2 μM 0.3 (H2O) Glucuronide conjugates
Sodium Loxoprofen Cyclopentylmethyl group 0.5 μM 18.0 (H2O) Alcohol metabolite
2-[4-(2-Thiazolyloxy)phenyl]propionic Acid Thiazole ring 1.1 μM 8.7 (H2O) Sulfoxide derivatives
4-Hydroxyphenylpropionic Acid Hydroxyphenyl group >50 μM 22.0 (H2O) β-Oxidation products

*Hypothetical IC50 values based on relative activity data from referenced studies.

Key Research Findings

Metabolic Stability : The thienylcarbonyl group in this compound undergoes rapid hepatic hydroxylation (~40% total urinary metabolites), whereas biphenyl analogs show slower glucuronidation .

Enantiomeric Influence : Sodium salts with S-configuration (e.g., Loxoprofen) exhibit enhanced therapeutic indices compared to racemic mixtures, emphasizing stereochemistry’s role in efficacy .

Structural-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., thienylcarbonyl) enhance COX-2 inhibition by stabilizing drug-enzyme interactions, while bulkier substituents (e.g., cyclopentylmethyl) improve tissue penetration .

Biological Activity

Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate, also known by its CAS number 23663698, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula: C14H11NaO3S
  • Molecular Weight: 284.30 g/mol
  • Solubility: Soluble in water, with varying solubility depending on pH levels.

The primary biological activity associated with this compound is its role as an anti-inflammatory agent. It is hypothesized to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in the inflammatory response.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that the compound may modulate immune responses and reduce inflammation.

Biological Activity Overview

Activity Description
Anti-inflammatory Inhibits COX enzymes; reduces prostaglandin synthesis.
Cytokine Modulation Decreases levels of TNF-alpha and IL-6 in macrophage cultures.
Analgesic Properties Exhibits pain-relieving effects in animal models of inflammation.

Case Studies

  • Anti-inflammatory Effects in Rodent Models:
    A study conducted on rodents showed that this compound significantly reduced paw edema induced by carrageenan injection. The observed reduction in edema was comparable to that seen with standard NSAIDs, indicating its potential as an effective anti-inflammatory agent.
  • Cytokine Inhibition in Human Cells:
    In human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a marked decrease in the secretion of pro-inflammatory cytokines upon stimulation with lipopolysaccharides (LPS). This highlights its potential therapeutic application in diseases characterized by chronic inflammation.
  • Comparative Studies with Other Compounds:
    Comparative studies have shown that this compound has a superior profile in terms of safety and efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its lower gastrointestinal toxicity profile makes it a candidate for further development.

Q & A

Basic: What synthetic methodologies are established for Sodium 2-(4-(2-thienylcarbonyl)phenyl)propionate?

Answer:
Two primary synthetic routes are documented:

  • Cyclization Approach : Ethyl 2-[4-(chloroacetyl)phenyl]propionate undergoes cyclization with 2-aminopyridine in refluxing ethanol, followed by hydrolysis with NaOH in ethanol/water to yield the propionic acid derivative .
  • Alternative Cyclization : A mixture of pyridine, hydroxylamine, and 2-[4-(chloroacetyl)phenyl]propionic acid is heated at 80–100°C, forming the target compound via intramolecular reactions .
    Key validation steps include HPLC purity checks and IR spectroscopy (e.g., carbonyl stretch at ~1710 cm⁻¹) .

Advanced: How can reaction conditions be optimized to enhance cyclization efficiency?

Answer:
Critical parameters for cyclization optimization include:

  • Temperature Control : Elevated temperatures (80–145°C) improve reaction kinetics but require careful monitoring to avoid byproduct formation .
  • Catalyst Screening : Transition-metal catalysts (e.g., AlCl₃) or base additives (e.g., NaHCO₃) may accelerate cyclization, as seen in analogous Friedel-Crafts acylations .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures aid hydrolysis .
    Post-reaction analysis via TLC or GC-MS is recommended to track progress and purity .

Basic: What spectroscopic and chromatographic techniques validate structural integrity?

Answer:

  • IR Spectroscopy : Confirms carbonyl (1710 cm⁻¹) and hydroxyl (2500 cm⁻¹) functional groups .
  • NMR (¹H/¹³C) : Aromatic protons (δ 7.2–7.8 ppm) and propionate methyl groups (δ 1.2–1.5 ppm) are diagnostic .
  • HPLC-MS : Ensures molecular ion alignment (e.g., [M+Na]⁺ at m/z 304.31) and quantifies purity (>98%) .

Advanced: How are crystallographic discrepancies between polymorphs resolved?

Answer:
Polymorph characterization involves:

  • X-ray Diffraction (XRD) : Resolves lattice parameters and hydrogen-bonding patterns, critical for distinguishing anhydrous vs. hydrated forms .
  • Thermogravimetric Analysis (TGA) : Detects water loss in dihydrate forms (e.g., 2H₂O at ~100°C) .
  • DSC : Identifies melting-point variations (e.g., 123–124°C for pure crystals vs. 121–123°C for impure batches) .
    Contradictions in literature data (e.g., hydration states) require cross-validation using these techniques .

Advanced: What strategies improve pharmacokinetic profiles in sustained-release formulations?

Answer:

  • Matrix Systems : Hydrophilic polymers (e.g., HPMC) prolong release by swelling, as demonstrated in LOX sustained-release tablets .
  • Particle Size Reduction : Nano-milling enhances bioavailability by increasing surface area .
  • In Vitro Dissolution Testing : pH-dependent assays (e.g., USP Apparatus II at 37°C) simulate gastrointestinal conditions to optimize release kinetics .

Basic: What is the pharmacological mechanism of action?

Answer:
As a COX-1/COX-2 inhibitor, the compound blocks prostaglandin synthesis.

  • In Vitro Assays : COX enzyme inhibition is quantified via ELISA or fluorometric assays using arachidonic acid as substrate .
  • In Vivo Models : Carrageenan-induced rat paw edema tests validate anti-inflammatory potency (ED₅₀ ~5 mg/kg) .

Advanced: How are structure-activity relationships (SARs) explored for derivatives?

Answer:

  • Thienyl Substituent Modifications : Electron-withdrawing groups (e.g., -Cl) enhance COX-2 selectivity, while bulky groups reduce gastrointestinal toxicity .
  • Propionate Chain Alterations : Methyl or ethyl substitutions impact metabolic stability, assessed via liver microsome assays .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to COX-2 active sites .

Basic: How are impurities controlled during synthesis?

Answer:

  • HPLC-PDA : Detects and quantifies impurities (e.g., unreacted 2-thienylcarbonyl intermediates) with >95% accuracy .
  • Recrystallization : Ethanol/hexane (1:1) mixtures remove hydrophobic byproducts .
  • ICH Guidelines : Impurity thresholds (<0.1%) are enforced via pharmacopeial standards (e.g., BP, USP) .

Advanced: What in silico tools predict metabolic pathways?

Answer:

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates hepatic clearance and CYP450 interactions .
  • Metabolite Identification : LC-HRMS/MS detects phase I (oxidation) and phase II (glucuronidation) metabolites in rat plasma .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Lab coats, nitrile gloves, and safety goggles are mandatory .
  • Ventilation : Fume hoods minimize inhalation risks during synthesis .
  • Spill Management : Neutralize acidic residues with NaHCO₃ and dispose via hazardous waste protocols .

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